N-Nitrosodiethanolamine diacetate

Description

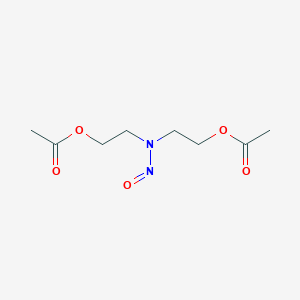

Structure

2D Structure

Properties

CAS No. |

13256-19-4 |

|---|---|

Molecular Formula |

C8H14N2O5 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |

InChI |

InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |

InChI Key |

KBGJEXGMSFHMPC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN(CCOC(=O)C)N=O |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)N=O |

Other CAS No. |

13256-19-4 |

Synonyms |

N-nitrosodiethanolamine diacetate |

Origin of Product |

United States |

Mechanistic Investigations of N Nitrosodiethanolamine Diacetate Formation

Precursor Compounds and Nitrosating Agents

The chemical synthesis of NDELA involves the reaction of an amine substrate with a nitrosating agent. The primary amine precursors are diethanolamine (B148213) and triethanolamine (B1662121), while the most common nitrosating agents are nitrites and nitrogen oxides.

Diethanolamine (DEA) and Triethanolamine (TEA) are the principal precursors in the formation of N-Nitrosodiethanolamine. nih.govnih.gov DEA, a secondary amine, can be directly nitrosated to form NDELA. iarc.fr Triethanolamine, a tertiary amine, can also lead to the formation of NDELA, though the reaction pathway is less direct. The nitrosation of TEA involves a rate-limiting step of nitrosative dealkylation to yield a secondary amine, which is then available for further nitrosation. nih.goviarc.fr

Research has shown that the rate of nitrosation for DEA is significantly faster than for TEA. nih.goviarc.fr Consequently, the concentration of NDELA formed is often directly related to the amount of DEA present, even in mixtures containing a high proportion of TEA. nih.gov For instance, technical-grade TEA, which may contain up to 15% DEA as an impurity, has been found to yield substantially higher concentrations of NDELA compared to purer, reagent-grade TEA under identical conditions. nih.goviarc.frpsu.edu Studies have reported that the nitrosation rate of diethanolamine can be 10 to 20 times faster than that of triethanolamine, depending on the pH. nih.gov

The presence of these ethanolamines in various products, such as cosmetics and metalworking fluids, creates the potential for NDELA contamination if nitrosating agents are also present. nih.govosha.govcir-safety.orgnih.gov

Nitrites, often in the form of sodium nitrite (B80452), and various nitrogen oxides (NOx) are the key nitrosating agents that react with DEA and TEA to form NDELA. nih.govnih.gov The nitrosation reaction can occur when these agents come into contact with the precursor amines. cir-safety.org

Sodium nitrite is a common additive in some industrial formulations, such as cutting fluids, and its presence can lead to significant NDELA formation. nih.gov The reaction involves the transfer of a nitrosonium ion (NO+) from the nitrosating agent to the amine's nitrogen atom. researchgate.net

Nitrogen oxides present in the air can also act as nitrosating agents. nih.gov Alkanolamines can react with nitric oxide in the air to form NDELA. iarc.fr This is a concern in industrial environments where metalworking fluids containing ethanolamines may be exposed to air. osha.gov The formation of NDELA can even occur on air sampling devices when airborne di- and triethanolamine are collected on a filter and subsequently exposed to nitrogen oxides. osha.gov The reaction mechanism can be complex, potentially involving free radicals where nitrogen dioxide (NO2) abstracts a hydrogen atom from the amine. researchgate.net

Reaction Kinetics and Environmental Factors

The rate and extent of N-Nitrosodiethanolamine formation are heavily dependent on several environmental and chemical factors, including pH, temperature, and the duration of interaction between precursors and nitrosating agents. nih.goviarc.fr

The pH of the reaction medium plays a crucial role in the kinetics of NDELA formation. nih.gov Initially, it was believed that nitrosation occurs predominantly under acidic conditions. nih.goviarc.fr Acidic environments, such as a pH of 2, have been shown to significantly promote the formation of NDELA from both DEA and TEA in the presence of sodium nitrite. nih.govresearchgate.net The rate of decomposition of some nitrosating agent precursors, like 2-bromo-2-nitropropane-1,3-diol, is accelerated by an increase in pH, which leads to the production of nitrite available for nitrosation. psu.edu However, decreasing the pH from 6 to 4 can also enhance the formation rate due to the increased concentration of the nitrosating agent N2O3. psu.edu

While acidic conditions are optimal, the reaction can also proceed at near-neutral and even basic pH levels, sometimes facilitated by catalysts or bacteria. nih.goviarc.fr For example, alkanolamines in cutting fluids at a pH of 9 can react with nitric oxide from the air to form NDELA. iarc.fr However, in some studies, the inhibitory effect of certain antioxidants on NDELA formation was observed to be significant at an acidic pH of 2 but not at a more basic pH of 6. nih.govresearchgate.net

| Condition | Observation | Reference |

|---|---|---|

| Acidic (pH 2) | Significant increase in NDELA formation from DEA and TEA with sodium nitrite. | nih.govresearchgate.net |

| Mildly Acidic (pH 4-6) | Decreasing pH from 6 to 4 enhances NDE1A formation from certain precursors. | psu.edu |

| Basic (pH 9) | Alkanolamines can react with airborne nitric oxide to form NDELA. | iarc.fr |

| Acidic vs. Basic (Inhibition) | Antioxidant inhibition of NDELA was effective at pH 2 but not at pH 6. | nih.govresearchgate.net |

Temperature is another critical factor influencing the rate of NDELA formation. nih.goviarc.fr Elevated temperatures generally accelerate the chemical reactions involved in nitrosation. iarc.fr Studies on the stability of ranitidine (B14927), which can degrade to form N-nitrosodimethylamine (NDMA), have shown that storage at higher temperatures (40°C, 50°C, and 60°C) substantially increases the formation of nitrosamines. researchgate.net

In experiments involving mixtures of ethanolamines and sodium nitrite, increasing the temperature led to higher concentrations of NDELA. nih.govepistemonikos.org For a mixture of TEA and sodium nitrite at an acidic pH, the order of NDELA concentration under different storage conditions was 50°C > 40°C > 25°C > 10°C. nih.govresearchgate.netepistemonikos.org A similar, though slightly different, trend was observed for mixtures of DEA and sodium nitrite. nih.govresearchgate.netepistemonikos.org Heat, along with acidification and catalysts, can markedly increase the tendency of diethanolamine and triethanolamine in cutting fluids to react with nitrite. nih.goviarc.fr

| Precursor | Order of NDELA Formation by Temperature | Reference |

|---|---|---|

| Triethanolamine (TEA) | 50°C > 40°C > 25°C > 10°C | nih.govresearchgate.netepistemonikos.org |

| Diethanolamine (DEA) | 50°C > 40°C > 25°C > 10°C (with light exposure also being a major factor) | nih.govresearchgate.netepistemonikos.org |

The formation of N-Nitrosodiethanolamine is a time-dependent process. nih.goviarc.fr Given the presence of precursors and nitrosating agents, the concentration of NDELA can increase over time. In a study where aqueous solutions of polysorbate 20 and diethanolamine were stored, the yield of NDELA increased over a period of four weeks. scconline.org Similarly, when ranitidine tablets were stored under accelerated conditions (40°C with 75% relative humidity) for up to 8 weeks, the amount of the nitrosamine (B1359907) NDMA substantially increased over time. researchgate.net

This time-dependent formation highlights the importance of storage conditions and the age of products containing ethanolamines and potential nitrosating agents. The continuous reaction between these components can lead to an accumulation of NDELA in products during their shelf life.

Catalysis and Inhibition of Formation

The formation of N-nitrosamines, including N-Nitrosodiethanolamine diacetate, can be influenced by various factors that either accelerate or hinder the reaction between a nitrosating agent and an amine. Understanding these catalytic and inhibitory effects is crucial for controlling the presence of these compounds in various products.

Catalytic Effects of Formaldehyde (B43269) Preservatives and Transition Metal Complexes

The rate of N-nitrosamine formation can be significantly increased by the presence of certain catalysts. Among these, formaldehyde-releasing preservatives and transition metal complexes have been identified as notable contributors, particularly in alkaline conditions often found in products like cutting fluids. iarc.fr

Formaldehyde-releasing preservatives are commonly used in cosmetics and other consumer products to prevent microbial growth. researchgate.netnih.gov These compounds, such as imidazolidinyl urea (B33335) and diazolidinyl urea, slowly release formaldehyde, which can then participate in and catalyze the nitrosation of amines. researchgate.netnih.govresearchgate.net The catalytic mechanism involves the formation of an iminium ion, which is more susceptible to attack by nitrosating agents. cir-safety.org The rate of formaldehyde release, and thus its catalytic activity, is influenced by factors such as temperature, pH, and the product matrix. nih.gov

Transition metal complexes can also act as catalysts in the formation of N-nitrosodiethanolamine. iarc.fr While the precise mechanisms are complex and can vary depending on the specific metal and ligands involved, they generally facilitate the reaction between the amine and the nitrosating agent. For instance, certain metal ions can coordinate to the amine, increasing its reactivity, or they can interact with the nitrosating agent, making it a more potent nitrosating species. nih.govencyclopedia.pub

The table below summarizes the catalytic effects of these substances.

| Catalyst Type | Example(s) | General Effect on Nitrosamine Formation |

| Formaldehyde-Releasing Preservatives | Imidazolidinyl urea, Diazolidinyl urea | Accelerates formation, especially in alkaline conditions, through the formation of a reactive iminium ion intermediate. iarc.frresearchgate.netcir-safety.org |

| Transition Metal Complexes | Various metal ions | Can enhance reaction rates by coordinating to reactants and facilitating the nitrosation process. iarc.frnih.govencyclopedia.pub |

Inhibitory Strategies for Nitrosamine Formation

Several strategies can be employed to inhibit the formation of N-nitrosamines. These methods primarily involve the use of compounds that can effectively compete with the amine for the nitrosating agent, thereby preventing the formation of the N-nitroso compound. cir-safety.orgnih.gov

Antioxidants are a prominent class of inhibitors. Ascorbic acid (Vitamin C) and its salt, sodium ascorbate, as well as α-tocopherol (Vitamin E), have been shown to be effective inhibitors of nitrosation. cir-safety.orgnih.govnih.gov These substances act as nitrite scavengers, reacting with nitrosating agents at a faster rate than the amine, thus preventing the nitrosation reaction from occurring. nih.govnih.gov Studies have demonstrated that inhibitors like ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid can achieve over 80% inhibition of nitrosamine formation in certain conditions. nih.gov

The effectiveness of these inhibitors can be dependent on the specific formulation and conditions, such as pH and the presence of other substances. cir-safety.orgnih.gov For instance, some inhibitors may be more effective in aqueous phases, while others are better suited for lipid-based systems. cir-safety.org Therefore, a combination of both hydrophilic and hydrophobic inhibitors may be necessary for comprehensive protection in complex formulations. cir-safety.org

The following table details common inhibitors and their mechanisms of action.

| Inhibitor | Mechanism of Action |

| Ascorbic Acid (Vitamin C) | Acts as a nitrite scavenger, rapidly reducing the nitrosating agent. nih.govnih.govnih.gov |

| Sodium Ascorbate | Functions similarly to ascorbic acid as a nitrite scavenger. nih.gov |

| α-Tocopherol (Vitamin E) | A lipid-soluble antioxidant that effectively inhibits nitrosation, particularly in non-aqueous environments. nih.govnih.gov |

| Caffeic Acid | Phenolic compound that can act as a potent inhibitor of nitrosamine formation. nih.gov |

| Ferulic Acid | Another phenolic antioxidant that demonstrates significant inhibitory effects on nitrosation. nih.gov |

| Amino Acids (e.g., Glycine, Lysine) | Have shown potential as inhibitors of nitrosamine formation in solution. nih.gov |

Occurrence and Distribution in Complex Matrices

Presence in Industrial Formulations

Metalworking Fluids: Analysis of Formation and Levels

Metalworking fluids, also known as cutting or grinding fluids, represent a significant source of occupational exposure to NDELA. osha.gov The formation of NDELA in these fluids has been documented since the mid-1970s. who.int It typically arises from the reaction of diethanolamine (B148213) or triethanolamine (B1662121), which are used as corrosion inhibitors and pH adjusters, with a nitrosating agent, such as nitrite (B80452) salts that are also added for corrosion protection. who.intnih.gov The levels of NDELA in these fluids can be substantial.

The concentration of NDELA in metalworking fluids is influenced by factors such as the initial concentrations of amines and nitrites, pH, temperature, and the age of the fluid. who.intnih.gov For instance, technical-grade triethanolamine, which contains diethanolamine as an impurity, can yield significantly higher concentrations of NDELA compared to purer grades. who.int Studies have shown that even when the pH of the fluids is alkaline (pH 9-11), NDELA can still be present in concentrations ranging from 0.02% to 3%. nih.gov

Table 1: Reported Levels of N-Nitrosodiethanolamine (NDELA) in Metalworking Fluids

| Country/Region | Type of Fluid | NDELA Concentration | Reference |

|---|---|---|---|

| France | Metalworking fluids | 100 - 3,600 mg/L | iarc.fr |

| Sweden | Diluted commercial machine-working fluid | 650 ppm | iarc.fr |

| Canada | Soluble oils | 0.02 - 7.53 ppm | iarc.fr |

| United States | Used synthetic fluids | 1 - 4 µg/mL | iarc.fr |

| United States | New, undiluted synthetic fluids | 6 - 140 µg/mL | iarc.fr |

| Germany | Metalworking fluids | 0.1 - 16 mg/kg (in 50% of samples) | who.intnih.gov |

| Various | Nitrite-formulated MWFs (post-shift urine) | 44.6 µg/L (mean) | nih.gov |

| Various | Nitrite-free MWFs (post-shift urine) | 0.4 µg/L (mean) | nih.gov |

Other Industrial Applications and Contamination Pathways (e.g., Antifreeze)

Beyond metalworking fluids, NDELA has been identified in other industrial products. A notable example is antifreeze, where it can form from the interaction of triethanolamine derivatives and sodium nitrite, both common additives. nih.gov In a study of several leading French brands of antifreeze, NDELA concentrations were found to vary from 15 to 5,700 mg/liter. nih.gov This highlights a significant contamination pathway in automotive and industrial cooling systems. nih.goviarc.fr

Contamination in Consumer Products

Cosmetics, Lotions, and Shampoos: Detection and Levels

The presence of NDELA in cosmetics and personal care products is a well-documented issue. epa.govnih.govresearchgate.net It can form in products that contain diethanolamine (DEA) or triethanolamine (TEA) along with preservatives that can break down into nitrosating agents. safecosmetics.org These amine compounds are commonly used to adjust pH or as wetting agents. safecosmetics.org NDELA has been detected in a wide range of products, including facial cosmetics, hand and body lotions, and shampoos. nih.govepa.gov

Concentrations can vary dramatically, from trace amounts to significant levels. For example, one study found NDELA levels as high as 48,000 ng/g in a facial cosmetic. epa.gov The U.S. Food and Drug Administration (FDA) began monitoring personal care products for nitrosamines in 1979, which led to a significant reduction in the concentration of NDELA in subsequent years. safecosmetics.org However, its presence remains a concern due to the potential for formation from precursor ingredients. researchgate.net

Table 2: Reported Levels of N-Nitrosodiethanolamine (NDELA) in Consumer Products

| Product Type | Country/Region | NDELA Concentration | Reference |

|---|---|---|---|

| Facial Cosmetics | United States | 41 - 47,000 ng/g | nih.gov |

| Hand and Body Lotions | United States | <10 - 140 ng/g | nih.gov |

| Hair Shampoos | United States | <10 - 280 ng/g | nih.gov |

| Suntan Lotions | Israel | 17 - 27 ppb (in 3 of 20 samples) | nih.gov |

| Various Cosmetics | United States | 10 - >2,000 ppb (in 77 of 191 samples) | nih.gov |

| Various Cosmetics | United States | 600 - 7,386 ppb | nih.gov |

Presence in Processed Tobacco and Agricultural Products (e.g., Pesticides)

NDELA has been detected in processed tobacco and tobacco smoke. osha.govacs.org Its presence in tobacco is believed to stem from the use of diethanolamine in conjunction with certain herbicides applied to tobacco crops. osha.gov Concentrations in tobacco have been reported in the range of 0.1 to 6.8 ppm, and in cigarette smoke at levels of 10 to 40 ng per cigarette. acs.org

In the agricultural sector, certain pesticide formulations have been found to contain NDELA. For instance, an atrazine (B1667683) formulation emulsified with triethanolamine was reported to contain 0.5 mg/kg of NDELA. nih.gov Similarly, commercial samples of dinoseb (B1670700) diethanolamine salt were found to contain NDELA at concentrations ranging from 116 to 2,409 ppm. nih.gov

Table 3: Reported Levels of N-Nitrosodiethanolamine (NDELA) in Tobacco and Agricultural Products

| Product Type | Country/Region | NDELA Concentration | Reference |

|---|---|---|---|

| Tobacco | - | 0.1 - 6.8 ppm | acs.org |

| Cigarette Smoke | - | 10 - 40 ng/cigarette | acs.org |

| Nigerian Tobacco Products | Nigeria | 3.88 - 34.1 µg/kg | who.intiarc.fr |

| U.S. Snuff | United States | 24 - 690 µg/kg | nih.gov |

| Swedish Snuff | Sweden | 2 - 44 µg/kg | nih.gov |

| Atrazine Formulation | - | 0.5 mg/kg | nih.gov |

| Dinoseb Diethanolamine Salt | - | 116 - 2,409 ppm | nih.gov |

Environmental Dissemination and Sources

The widespread use of products containing NDELA or its precursors leads to its dissemination in the environment. nih.goviarc.fr Metalworking fluids are a primary source of environmental release, both through volatilization into the air of metal factories and through disposal of used fluids. nih.gov Air concentrations in metal factories have been measured, with levels ranging from trace amounts to 0.193 µg/m³. who.intnih.gov A German study in the metal industry reported a mean air concentration of 0.2 µg/m³. who.intnih.gov The contamination of soil and water can also occur through the use of certain pesticides and the disposal of consumer products. nih.goviarc.fr

Detection in Wastewater and Drinking Water Contexts

N-Nitrosodiethanolamine (NDELA) has been identified as a significant N-nitrosamine contaminant in wastewater. walisongo.ac.id Its presence is often linked to the widespread use of its precursor, triethanolamine, which is a common ingredient in consumer products like cosmetics and shampoos for pH control. walisongo.ac.id As these products are washed into the sewage system, triethanolamine can undergo nitrosation during wastewater treatment processes to form NDELA. walisongo.ac.id

Research into recycled wastewater has highlighted the importance of looking beyond commonly regulated nitrosamines. One study found that while N-nitrosodimethylamine (NDMA) accounted for about 9% of the total N-nitrosamines in wastewaters, NDELA was a notable contributor in several instances. walisongo.ac.id In the secondary effluents from two wastewater facilities, NDELA concentrations were not only higher than those of NDMA but constituted 20% of the total N-nitrosamine content. walisongo.ac.id Across eight different secondary wastewater effluents, NDELA represented a median of 6% of the total N-nitrosamines. walisongo.ac.id

The formation of various N-nitrosamines, including N-nitrosodiethylamine (NDEA), during water disinfection with chlorine has been documented, suggesting that treatment processes themselves are a key source of these contaminants. researchgate.netberkeley.edu The presence of bromide in water can also influence the formation of nitrosamines during disinfection. berkeley.edu

Table 1: Detection of N-Nitrosodiethanolamine (NDELA) in Wastewater Effluents

Atmospheric Formation and Transport Considerations

The atmospheric fate of N-Nitrosodiethanolamine (NDELA) is influenced by its chemical properties and reactions with atmospheric components. In the vapor phase, NDELA is subject to degradation through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 13 hours. nih.gov NDELA is also sensitive to light, particularly ultraviolet light, which can lead to relatively rapid photolytic degradation. who.intiarc.fr

The formation of nitrosamines in the atmosphere can occur from the reaction of precursor amines with nitrogen oxides (NOx). gassnova.nocopernicus.org For instance, alkanolamines present in certain industrial fluids can react with nitric oxide in the air to form NDELA. nih.gov Studies on the photochemical oxidation of amines like diethylamine (B46881) and triethylamine (B128534) in the presence of NOx have shown the formation of nitrosamines and secondary organic aerosols. gassnova.nocopernicus.org While the gas-phase formation yield of N-nitroso compounds from some precursor amines is estimated to be less than 3%, this highlights a potential pathway for atmospheric contamination. gassnova.no

Air sampling in industrial settings, such as metal factories, has detected NDELA at concentrations ranging from trace amounts to 0.193 µg/m³. nih.gov A German study in the metal industry reported a mean air concentration of 0.2 µg/m³. nih.gov The compound is considered non-volatile, and its presence in the air is likely in aerosol form. osha.gov Collection methods for airborne NDELA often involve using glass fiber filters. nih.govosha.gov

Table 2: Atmospheric Properties and Fate of N-Nitrosodiethanolamine (NDELA)

Degradation and Environmental Fate Mechanisms

Photochemical Attenuation Studies

Photochemical degradation, particularly through direct photolysis, plays a significant role in the attenuation of N-Nitrosodiethanolamine diacetate in the environment.

N-Nitrosodiethanolamine (NDELA), the parent compound of this compound, is known to be sensitive to light, especially ultraviolet (UV) radiation, and undergoes relatively rapid photolytic degradation. nih.goviarc.frwho.int The UV absorption maximum for NDELA is at 345 nm, which indicates its susceptibility to direct photolysis by sunlight. nih.gov Studies have shown that UV irradiation is an effective method for degrading nitrosamines. sci-hub.se For instance, in one study, the concentration of a 50 mg/L NDELA solution decreased to 19 mg/L after 60 minutes of UV irradiation. researchgate.net The photolytic process involves the cleavage of the N-nitroso bond, which leads to the formation of nitrite (B80452). researchgate.net The efficiency of this degradation is dependent on the type of UV apparatus used. nih.gov It has been noted that protection from light is crucial during the sampling and analysis of NDELA to prevent its decomposition. osha.gov

The photodegradation of N-Nitrosodiethanolamine (NDELA) and other nitrosamines is influenced by their concentration. A study examining the effects of direct UV photolysis on NDELA, N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR) found a significant decrease in their photodegradation rate constants as their concentrations increased from 1 to 50 mg/L. nih.gov Specifically for NDELA, the photodegradation rate constant decreased from 1.52 x 10⁰ to 3.32 x 10⁻¹ min⁻¹ within this concentration range. nih.gov Another study reported a pseudo-first-order reaction rate constant of 2.3 x 10⁻² L/W-min for NDELA in water at 40°C using a 4 W, low-pressure mercury lamp. sci-hub.se

The quantum yield for the photolysis of the analogous compound N-nitrosodiethylamine in aqueous solution was found to be 0.43, with a corresponding half-life of 15 minutes under simulated midday sun conditions. nih.gov While specific quantum yield data for this compound was not found in the provided search results, the information on its parent compound and analogues suggests that photolysis is a significant degradation pathway.

| Compound | Concentration (mg/L) | Photodegradation Rate Constant (min⁻¹) | Reference |

|---|---|---|---|

| N-Nitrosodiethanolamine (NDELA) | 1 | 1.52 x 10⁰ | nih.gov |

| 50 | 3.32 x 10⁻¹ | nih.gov | |

| N-nitrosodiethylamine (NDEA) | 1 | 1.02 x 10⁰ | nih.gov |

| 50 | 2.94 x 10⁻¹ | nih.gov | |

| N-nitrosomorpholine (NMOR) | 1 | 1.93 x 10⁰ | nih.gov |

| 50 | 2.20 x 10⁻¹ | nih.gov |

Several environmental factors can influence the photodegradation of nitrosamines. The pH of the solution can affect the rate of N-nitrosamine formation, which in turn can be a precursor to photodegradation studies. psu.edu For instance, the formation of N-Nitrosodiethanolamine (NDELA) from triethanolamine (B1662121) and sodium nitrite under acidic conditions (pH 2) was significantly influenced by storage conditions, including exposure to UV and visible light. nih.gov

The presence of other substances, such as dissolved organic carbon (DOC) in the form of natural organic matter (NOM), can also impact photodegradation. In studies on nitrate (B79036) photolysis, NOM was found to increase the initial quantum yields of nitrite formation. csbsju.edu Dissolved inorganic carbon, on the other hand, was shown to significantly decrease nitrite yields at pH 8. csbsju.edu

Furthermore, the wavelength of UV light is a critical factor. Quantum yields for nitrite formation from nitrate photolysis were found to be approximately twice as high at 228 nm compared to 254 nm. csbsju.edu The photolysis of N-nitrosodimethylamine (NDMA) has been extensively studied, and it is known to degrade into dimethylamine, nitrite, and nitrate ions upon UV exposure. capes.gov.brresearchgate.net The degradation pathways are well-established and provide a model for understanding the photolysis of other nitrosamines like NDELA diacetate. researchgate.net

Microbial Biotransformation Pathways

Microorganisms play a role in the transformation of this compound in aquatic environments, although the process can be slow.

The microbial degradation of N-nitrosodiethanolamine (NDELA) has been observed in both lake water and sewage. nih.govnih.gov However, the rate of its disappearance is generally slow. nih.govnih.gov In lake water, the rate and extent of NDELA metabolism can vary depending on the time of year, with no degradation observed in samples collected during the winter. nih.govnih.gov In one study, the half-life of NDELA in lake water at concentrations ranging from 1.0 to 100 µg/L was between 28.5 and 33.1 days at 20°C, with over 80% depletion after 56 days. sintef.nogassnova.no The degradation was only moderately affected by temperature, with a half-life of 38.1 days at 5°C. sintef.no In sewage, the microbial conversion of NDELA does not appear to have a seasonal effect. nih.govnih.gov Mineralization of NDELA was observed in sewage, with over 40% of the carbon from NDELA being converted to CO2 after 89 days. nih.gov

| Environment | Concentration (µg/L) | Temperature (°C) | Half-life (days) | Depletion after 56 days (%) | Reference |

|---|---|---|---|---|---|

| Lake Water | 1.0 - 100 | 20 | 28.5 - 33.1 | >80 | sintef.nogassnova.no |

| 5 | 38.1 | - | sintef.no | ||

| Sewage | - | - | Mineralization to CO2 observed after 25 days | nih.gov |

The products formed from the microbial degradation of N-nitrosodiethanolamine (NDELA) in lake water have been found to be persistent. nih.govnih.gov While the specific degradation products were not identified in one study, the data suggested they were modified dimers of NDELA. nih.govnih.gov In both lake water and sewage, it appears that NDELA is converted to the same organic products. nih.govnih.gov In sewage, these metabolic products are slowly mineralized. nih.govnih.gov The persistence of these degradation products raises concerns about their potential long-term environmental impact.

Hydrolytic Stability Assessments

Hydrolysis is a critical pathway for the transformation of this compound in aquatic environments. This process involves the cleavage of the ester bonds, converting the diacetate back to its parent compound, NDELA.

Studies on the hydrolytic stability of the parent compound, N-Nitrosodiethanolamine (NDELA), provide insight into its persistence in water. NDELA has been shown to be resistant to hydrolytic degradation across a range of pH conditions. researchgate.net Preliminary studies found that NDELA was stable at pH 4, 7, and 9. researchgate.net Other data confirms that NDELA is stable for over two weeks in neutral and alkaline aqueous solutions, while being slightly less stable in acidic solutions. nih.gov The hydrolysis of other diacetate esters, such as methylene (B1212753) diacetate and ethylidene diacetate, has been shown to proceed via a bimolecular mechanism, the rate of which is influenced by acid concentration. scispace.com

Table 1: Hydrolytic Stability of N-Nitrosodiethanolamine (NDELA)

| pH Value | Stability | Observation | Source |

|---|---|---|---|

| 4 | Resistant | No significant degradation observed in preliminary studies. | researchgate.net |

| 7 | Resistant | No significant degradation observed in preliminary studies. | researchgate.net |

| 9 | Resistant | No significant degradation observed in preliminary studies. | researchgate.net |

| Acidic | Slightly Less Stable | General observation of reduced stability compared to neutral or alkaline conditions. | nih.gov |

| Neutral/Alkaline | Stable | Stable for more than 14 days in the dark. | nih.gov |

The primary role of hydrolysis in the environmental fate of this compound is its conversion to N-Nitrosodiethanolamine (NDELA). As a di-ester, the diacetate molecule contains two ester functional groups. In the presence of water, these ester bonds can be cleaved in a process known as hydrolysis. This chemical reaction breaks the ester linkages, releasing two molecules of acetic acid and yielding the parent di-alcohol compound, NDELA. This conversion is a critical first step, as the subsequent environmental degradation and toxicological properties are then those of NDELA. The rate of this hydrolysis can be influenced by factors such as pH and the presence of microbial enzymes (esterases). researchgate.netnih.gov

Thermal Decomposition Kinetics

The stability of this compound under elevated temperatures is a key factor in its persistence and potential for transformation in certain environments.

The thermal decomposition of nitrosamines is highly dependent on temperature. aiche.org Studies on various nitrosamines have demonstrated that decomposition rates increase significantly with rising temperatures, with a calculated activation energy of approximately 100 kJ/mol. aiche.org For the parent compound, NDELA, decomposition is noted to occur at approximately 200 °C under vacuum (14 mm Hg). nih.gov Forced degradation studies on other organic compounds also show that storage at high temperatures (e.g., 40-60 °C) can substantially increase the formation of degradation byproducts. researchgate.netnih.gov This body of evidence suggests that the thermal decomposition of this compound is also a temperature-dependent process, with greater degradation expected at higher temperatures.

Table 2: Temperature-Dependent Decomposition of Related Nitrosamines

| Compound/Class | Temperature Condition | Observation | Source |

|---|---|---|---|

| Nitrosamines (general) | Stripper Conditions | Decomposition is highly temperature-dependent. | aiche.org |

| N-Nitrosodiethanolamine (NDELA) | ~200 °C (at 14 mm Hg) | Decomposes. | nih.gov |

| Ranitidine (B14927) (forms NDMA) | 40 °C (accelerated storage) | Substantial increase in NDMA formation. | nih.gov |

| Nitrobenzoic Acid Isomers | Increasing heating rate | Decomposition temperatures shift to higher values. | scielo.br |

Research into the thermal degradation of nitrosamines has revealed that the process is subject to base catalysis. aiche.org Studies on the decomposition of NDELA and other nitrosamines found that the reaction is not only first-order in the nitrosamine (B1359907) concentration but also half-order in the amine (base) concentration. aiche.org The decomposition was identified as being base-catalyzed, with a demonstrated Brønsted slope of 0.5. aiche.org This indicates that in environments with higher basicity, the thermal decomposition of nitrosamines, and by extension this compound, would be accelerated. This mechanism is particularly relevant in industrial settings, such as in reclaiming processes for amine scrubbing, which often run under strongly basic conditions. aiche.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of NDELA analysis, providing the necessary separation from interfering substances present in the sample matrix. osha.govpsu.edu Both gas chromatography (GC) and liquid chromatography (LC) are extensively employed, often coupled with highly specific detectors to enhance analytical performance. osha.govnih.gov

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. filab.fr For the analysis of NDELA, which can be thermally labile, derivatization is often necessary to improve its volatility and thermal stability. iarc.fr

The combination of Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive method for the detection of N-nitroso compounds. filab.frusp.org The TEA detector operates by pyrolyzing the eluting compounds, which breaks the N-N=O bond in nitrosamines. labcompare.comusp.org This process releases a nitric oxide (NO) radical, which then reacts with ozone to produce excited nitrogen dioxide (NO2). As the excited NO2 returns to its ground state, it emits light, which is detected by a photomultiplier tube. labcompare.comusp.org This chemiluminescence is proportional to the amount of the N-nitroso compound present.

The specificity of the TEA detector for the nitroso functional group significantly reduces matrix interference, a common challenge in complex samples like cosmetics and industrial fluids. osha.govusp.org GC-TEA has been successfully used for the analysis of NDELA in various matrices, including air samples, where it can achieve low detection limits. osha.goviarc.fr For instance, a reliable quantitation limit of 0.42 µg/m³ has been reported for air samples. osha.gov Derivatization of NDELA is typically required prior to GC-TEA analysis to ensure its successful volatilization and passage through the GC column. chromatographyonline.com

Key Findings from GC-TEA Analysis of NDELA:

| Parameter | Finding | Reference |

| Principle | Pyrolysis of N-nitroso compounds releases NO radicals, which react with ozone to produce a detectable chemiluminescent signal. | labcompare.comusp.org |

| Selectivity | Highly selective for N-nitroso compounds, minimizing matrix interference. | osha.govusp.org |

| Application | Analysis of NDELA in air samples and various consumer products. osha.govchromatographyonline.com | osha.govchromatographyonline.com |

| Quantitation Limit | Reported as low as 0.42 µg/m³ for air samples. | osha.gov |

| Sample Preparation | Derivatization is often necessary to improve volatility. chromatographyonline.com | chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of NDELA. restek.comnih.gov After separation by the gas chromatograph, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing detailed structural information and high specificity. mdpi.com

For the analysis of NDELA, derivatization is often required to make the compound sufficiently volatile for GC analysis. iarc.frnih.gov GC-MS methods, particularly those using tandem mass spectrometry (GC-MS/MS), are recommended for their ability to achieve low detection limits and reduce matrix interferences, which is crucial when analyzing for trace-level contaminants. restek.com While highly effective, the response for underivatized NDELA in some GC-MS methods can be minimal, highlighting the importance of appropriate sample preparation. restek.com

Research Highlights for GC-MS Analysis of NDELA:

| Parameter | Finding | Reference |

| Principle | Separation by GC followed by ionization and mass-based detection, providing structural information. | mdpi.com |

| Selectivity | High, especially with tandem mass spectrometry (MS/MS) which reduces matrix effects. | restek.com |

| Sample Preparation | Derivatization is typically necessary to enhance volatility. iarc.frnih.gov | iarc.frnih.gov |

| Challenges | Poor response for underivatized NDELA can occur. | restek.com |

Liquid Chromatography (LC) Approaches

Liquid chromatography is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like NDELA, as it often does not require derivatization. researchgate.net

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for screening and quantifying NDELA. osha.govnih.gov This technique separates compounds based on their interaction with a stationary phase, and the UV detector measures the absorbance of the analyte at a specific wavelength. nih.gov

HPLC-UV can be used for the direct evaluation of NDELA in cosmetic products and raw materials, minimizing sample extraction processes and the associated risks of artifact formation. nih.gov However, the sensitivity of UV detection can be lower compared to more selective detectors like the TEA. osha.govresearchgate.net Therefore, HPLC-UV is often employed as a screening tool, with positive results confirmed by a more specific method. osha.goviarc.fr The detection limit for NDELA using HPLC with post-column photohydrolysis and colorimetric detection has been reported to be around 20 pmoles. nih.gov

Summary of HPLC-UV for NDELA Analysis:

| Parameter | Finding | Reference |

| Principle | Separation via HPLC followed by detection based on UV absorbance. | nih.gov |

| Application | Screening of bulk samples, raw materials, and cosmetic products. osha.goviarc.frnih.gov | osha.goviarc.frnih.gov |

| Advantages | Allows for direct analysis, reducing complex sample preparation. | nih.gov |

| Limitations | Lower sensitivity compared to TEA detection; often used for screening. osha.govresearchgate.net | osha.govresearchgate.net |

| Detection Limit | Reported as 20 pmoles with post-column reaction. | nih.gov |

The coupling of High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) provides a highly selective and sensitive method for the determination of NDELA. nih.govresearchgate.netpsu.edu This approach combines the separation power of HPLC for non-volatile compounds with the specificity of the TEA detector for N-nitroso compounds. nih.govpsu.edu

The HPLC-TEA method is designed to identify and quantify NDELA in various matrices, including cosmetics. nih.govresearchgate.net It offers a significant advantage in terms of low detection limits, with the ability to detect NDELA at the 2-3 ng level, which corresponds to 20-30 ppb in a cosmetic product. nih.gov The use of an internal standard can further improve the quantitative precision of the analysis. researchgate.netpsu.edu The disappearance of a peak after UV irradiation can be used as a confirmatory technique, as the N-NO bond is photolytically cleaved, destroying the nitrosamine (B1359907). psu.edu

Key Research Findings for HPLC-TEA Analysis of NDELA:

| Parameter | Finding | Reference |

| Principle | Combines HPLC separation with the specific chemiluminescence detection of the TEA. nih.govpsu.edu | nih.govpsu.edu |

| Selectivity | Highly specific to N-nitroso compounds. | psu.edu |

| Application | Determination and confirmation of NDELA in cosmetics and other complex matrices. nih.govresearchgate.net | nih.govresearchgate.net |

| Detection Limit | 2-3 ng, corresponding to 20-30 ppb in cosmetic products. | nih.gov |

| Confirmation | Peak disappearance after UV irradiation confirms the presence of a nitrosamine. | psu.edu |

| Precision | The use of an internal standard can significantly improve quantitative precision. researchgate.netpsu.edu | researchgate.netpsu.edu |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful technique for the analysis of N-nitrosamines, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.govsigmaaldrich.com A UPLC-MS/MS method has been successfully developed and validated for the rapid and specific detection of N-Nitrosodiethanolamine (NDELA) in cosmetic raw materials and finished products. nih.govewha.ac.kr This methodology allows for the effective separation and quantification of NDELA, even at low concentrations. nih.gov

In a notable application, chromatographic separation was achieved in under 7 minutes using a porous graphitic carbon (PGC) column. nih.govewha.ac.kr The mobile phase consisted of a gradient elution with 1mM ammonium (B1175870) acetate (B1210297) containing 0.1% acetic acid and methanol. nih.govewha.ac.kr Detection was performed using an electrospray positive ionization source in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. nih.govsigmaaldrich.com For NDELA, the specific MRM transitions monitored were m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier), with d8-NDELA used as an internal standard (m/z 143.1 > 111.0). nih.govewha.ac.kr

The validation of such methods has demonstrated excellent linearity over concentration ranges of 1-100 ng/mL, with correlation coefficients (r²) exceeding 0.99. nih.govsigmaaldrich.com The limits of detection (LOD) and quantification (LOQ) have been reported to be as low as 10 µg/kg and 20 µg/kg, respectively, in the sample matrix. nih.govewha.ac.kr The precision of the method, indicated by intra- and inter-day variations, was below 11.1%, with accuracies ranging from 90.8% to 115.8%. nih.govewha.ac.kr The robustness of UPLC-MS/MS makes it a suitable tool for the quality control of various consumer products. iqs.edulcms.cz

Table 1: UPLC-MS/MS Method Parameters for NDELA Analysis

| Parameter | Details |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |

| Column | Porous Graphitic Carbon (PGC) |

| Mobile Phase | Gradient of 1mM ammonium acetate with 0.1% acetic acid and methanol. nih.govewha.ac.kr |

| Ionization Mode | Electrospray Positive Ionization (ESI+). nih.govsigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.govsigmaaldrich.com |

| MRM Transitions (NDELA) | m/z 134.9 > 103.7 (Quantifier), m/z 134.9 > 73.7 (Qualifier). nih.govewha.ac.kr |

| Internal Standard | d8-NDELA (m/z 143.1 > 111.0). nih.govewha.ac.kr |

| Linearity (r²) | > 0.99. nih.govsigmaaldrich.com |

| LOD | 10 µg/kg. nih.govewha.ac.kr |

| LOQ | 20 µg/kg. nih.govewha.ac.kr |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted and robust method for the determination of N-nitrosamines, including N-Nitrosodiethanolamine (NDELA), in a variety of matrices such as medicines and cosmetics. fda.gov.twresearchgate.netnih.gov This technique offers high sensitivity and specificity, making it ideal for trace-level analysis. nih.gov

For the analysis of NDELA in cosmetics, a validated in-house LC-MS-MS method involved diluting the sample with water followed by a C18 cleanup step. researchgate.netnih.gov The method demonstrated an average recovery of 88.3% for NDELA, with a limit of detection of 22.8 µg/kg. researchgate.net In another application for the direct determination of NDELA in ethanolamines, samples were dissolved in water and directly injected into the LC-MS/MS system. semanticscholar.orglongdom.org To mitigate ion suppression and enhance sensitivity, a cation exchange column was employed. semanticscholar.orglongdom.org The analysis was performed in multiple reaction monitoring (MRM) mode, with the transition m/z 135.0 to 74.1 for quantification and m/z 104.0 for confirmation. researchgate.netsemanticscholar.org

A multi-analyte LC-MS/MS method has been established for the simultaneous determination of 12 nitrosamines in sartan medicines. nih.gov Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and a mixture of acetonitrile (B52724) and methanol. nih.gov This method reported a limit of detection and quantification for the nitrosamines at 20 ng/g and 50 ng/g, respectively. nih.gov The recoveries for most nitrosamines were within the 80-120% range with a precision of 20%. nih.gov

Table 2: LC-MS/MS Method Validation for NDELA in Cosmetics

| Parameter | Result |

|---|---|

| Average Recovery | 88.3%. researchgate.net |

| Recovery Range | 48.3-112.7%. researchgate.net |

| Limit of Detection (LOD) | 22.8 µg/kg. researchgate.net |

| Repeatability (RSD) | 7.6%. researchgate.net |

| Intermediate Precision (RSD) | 8.7%. researchgate.net |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of N-Nitrosodiethanolamine diacetate and other nitrosamines, particularly when dealing with complex matrices. These strategies aim to isolate and concentrate the target analytes while removing interfering substances.

Derivatization Techniques for Enhanced Detection (e.g., Acylation, Trimethylsilylation)

Derivatization is a technique employed to modify the chemical structure of an analyte to improve its analytical properties, such as volatility and thermal stability, which is particularly useful for gas chromatography (GC) analysis. osha.gov For N-Nitrosodiethanolamine (NDELA), which is a polar and non-volatile compound, derivatization is often necessary to achieve sensitive detection by GC-based methods. researchgate.net

Common derivatization approaches for NDELA include:

Acylation: This process involves the reaction of the hydroxyl groups of NDELA with an acylating agent to form ester derivatives.

Trimethylsilylation: This technique converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers, increasing the volatility of the compound for GC analysis. researchgate.net

These derivatized forms of NDELA are more amenable to separation by gas chromatography and can be detected with various detectors, including flame ionization and mass spectrometry. osha.gov It has been noted that the detection limit for derivatized NDELA can be significantly lower—by a factor of about 2000—than for the underivatized analyte when using GC. osha.gov

Solid Phase Extraction (SPE) and Mixed-Mode SPE Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from complex mixtures. chromatographyonline.com For polar compounds like nitrosamines, specialized SPE sorbents such as activated carbon can be effective. phenomenex.com

Mixed-mode SPE combines two or more retention mechanisms, typically reversed-phase and ion-exchange, on a single sorbent. sigmaaldrich.combiotage.com This dual functionality provides enhanced selectivity and allows for more rigorous cleanup protocols. sigmaaldrich.combiotage.com For the analysis of N-Nitrosodiethanolamine (NDELA) in cosmetics, a mixed-mode SPE protocol using a Bond Elut AccuCAT cartridge has been successfully implemented. nih.gov This type of sorbent can retain compounds through both non-polar and cation-exchange interactions. biotage.com

The general strategy for mixed-mode SPE involves:

Conditioning and Equilibration: Preparing the sorbent for sample loading.

Sample Loading: The sample, with its pH adjusted to ensure the analyte is charged, is passed through the cartridge. biotage.com

Washing: Interfering compounds are removed using a series of wash solutions, which can include strong organic solvents, without eluting the analyte that is retained by the stronger ion-exchange mechanism. sigmaaldrich.com

Elution: The pH of the elution solvent is adjusted to neutralize the charge on the analyte, disrupting the ion-exchange retention and allowing it to be eluted. sigmaaldrich.com

This approach has proven effective for the cleanup of various sample matrices prior to UPLC-MS/MS analysis of NDELA. nih.govewha.ac.kr

Liquid-Liquid Extraction (LLE) and Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction - DLLME, Vortex-Assisted Dispersive Liquid-Liquid Microextraction - VA-DLLME)

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov However, modern microextraction techniques have been developed to miniaturize this process, reducing solvent consumption and extraction time. mdpi.comchromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique. mdpi.comnih.gov It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. chromatographyonline.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. chromatographyonline.com

Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) is a modification of DLLME where vortex mixing is used to facilitate the dispersion of the extraction solvent, often eliminating the need for a disperser solvent. nih.govresearchgate.net This technique has been applied to the determination of prohibited N-nitrosamines in cosmetic products. nih.gov In one study, VA-DLLME was coupled with gas chromatography-mass spectrometry (GC-MS) and showed good linearity and low limits of detection in the µg/kg range. nih.gov

A variation known as vortex-assisted reversed-phase dispersive liquid-liquid microextraction has been developed for the extraction of highly polar compounds like NDELA. nih.gov This method, followed by LC-MS analysis, demonstrated good linearity (0.5-50 ng/mL) and enrichment factors up to 65. nih.gov

Table 3: Performance of VA-DLLME for Nitrosamine Analysis in Cosmetics

| Parameter | Details |

|---|---|

| Technique | Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME). nih.gov |

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov |

| Linearity | Up to 20 ng/mL. nih.gov |

| Enrichment Factors | 2 to 100. nih.gov |

| Limits of Detection | Low µg/kg level. nih.gov |

| Repeatability (RSD) | < 13%. nih.gov |

Matrix-Specific Cleanup Procedures

The complexity of the sample matrix often dictates the specific cleanup procedures required to ensure accurate and reliable analytical results. psu.edu Systematized sample preparation steps are crucial, especially for diverse product types like cosmetics and pharmaceuticals. nih.govsigmaaldrich.com

For cosmetic products , which can range from aqueous solutions to emulsions and solids, matrix-specific cleanup is essential. psu.edu A common approach involves initial solvent extraction tailored to the matrix type, followed by a cleanup step such as Solid Phase Extraction (SPE). nih.gov For instance, in the analysis of NDELA in cosmetics, samples underwent cleanup steps consisting of solvent and liquid-liquid extraction specific to the product type before being subjected to mixed-mode SPE. nih.govewha.ac.kr A C18 cartridge cleanup has also been used for cosmetic samples after dilution with water. researchgate.netnih.gov

In the case of pharmaceuticals , such as sartan active pharmaceutical ingredients (APIs) and final products, a straightforward cleanup procedure can sometimes be applied. nih.gov This may involve dissolving the sample in a suitable solvent like methanol, followed by sonication, centrifugation to remove insoluble excipients, and filtration of the supernatant through a membrane filter before LC-MS/MS analysis. nih.gov The vast diversity in drug formulations, however, means that sample preparation methods often need to be optimized for each new matrix to avoid issues like gel formation or matrix interference. sepscience.com

Principles of Detection and Instrumental Analysis

A variety of analytical instruments and detection principles are employed for the analysis of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the specific nitrosamines being targeted.

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitrogen-containing compounds, making it a well-established tool for nitrosamine analysis. chromatographytoday.comdur.ac.uk The fundamental principle of TEA involves the thermal cleavage of the N-NO bond in nitrosamines. labcompare.com This process releases a nitric oxide (NO) radical. usp.org

The released NO radical then reacts with ozone (O₃), which is generated within the instrument, to form electronically excited nitrogen dioxide (NO₂). labcompare.comusp.org As the excited NO₂ molecule decays to its ground state, it emits near-infrared light. This chemiluminescence is detected by a sensitive photomultiplier tube. labcompare.comusp.org The intensity of the emitted light is directly proportional to the concentration of the nitrosamine in the sample.

One of the key advantages of TEA is its high selectivity for N-nitroso compounds, which minimizes interference from the sample matrix that can be a challenge with other detectors like mass spectrometry. usp.org The pyrolyzer temperature can be optimized to specifically target the N-N bond cleavage (around 500°C), further enhancing selectivity for nitrosamines. labcompare.com TEA can be coupled with gas chromatography (GC) or used for the analysis of total apparent nitrosamine content (ATNC), providing a rapid screening tool for both volatile and non-volatile nitrosamines. labcompare.comfilab.fr

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful and widely used technique for the identification and quantification of nitrosamines, including this compound. edqm.eunih.govfda.gov.tw The high sensitivity and specificity of MS-based methods allow for the detection of trace levels of these impurities. edqm.eu

A prevalent and highly effective detection mode is Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM, a specific precursor ion (the molecular ion or a characteristic fragment of the target analyte) is selected in the first stage of a tandem mass spectrometer (e.g., a triple quadrupole). This precursor ion is then fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. nih.gov The transition from the precursor ion to the product ion is highly specific to the target compound, significantly reducing background noise and matrix interference. researchgate.net

For the analysis of N-Nitrosodiethanolamine (NDELA), a common MRM transition monitored is m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier ion), using an electrospray positive ionization source. nih.govsigmaaldrich.com The use of an isotopically labeled internal standard, such as d8-NDELA (m/z 143.1 > 111.0), is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. nih.govsigmaaldrich.com LC-MS/MS methods utilizing MRM have been successfully developed and validated for the determination of NDELA in various matrices, including cosmetics and pharmaceutical products. nih.govnih.govsigmaaldrich.com

Spectrophotometric methods offer an alternative approach for the determination of nitrosamines. These methods often involve a combination of photolysis and chemical derivatization to produce a colored compound that can be quantified using a spectrophotometer. nih.gov

A common principle involves the photolytic cleavage of the N-NO bond in nitrosamines under UV irradiation to release nitrite (B80452) ions (NO₂⁻). rsc.orgresearchgate.net This process is typically carried out in an alkaline medium. rsc.org The liberated nitrite is then reacted with a derivatizing agent, such as the Griess reagent, which consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine. nih.govresearchgate.net This reaction forms a highly colored azo dye, which can be measured spectrophotometrically at a specific wavelength, typically around 540 nm. nih.gov

The sensitivity of this method can be enhanced by pre-concentration steps. rsc.org While generally less specific than MS-based methods, the combination of photolysis and derivatization provides a cost-effective means for quantifying total nitrosamine content or for analyzing specific nitrosamines after chromatographic separation. nih.govresearchgate.net

Polarographic techniques, particularly differential pulse polarography, have been utilized for the determination of nitrosamines. rsc.org These electrochemical methods are based on the reduction of the nitrosamine functional group at a dropping mercury electrode (DME). ijpsonline.com

In differential pulse polarography, a series of small voltage pulses are superimposed on a linearly increasing voltage ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the applied potential. This technique enhances sensitivity and resolution compared to classical DC polarography. ijpsonline.com

For nitrosamines, the reduction process at the electrode allows for their quantification. The method's applicability has been demonstrated for various nitrosamines, and it can be coupled with chromatographic separation for the analysis of complex mixtures. nih.gov The sensitivity of polarographic methods can be sufficient for detecting low concentrations of nitrosamines, making it a viable analytical tool. rsc.org

Quantitative Performance and Validation Metrics

The validation of analytical methods is essential to ensure their reliability for the intended purpose. Key performance characteristics that are evaluated include linearity, calibration range, accuracy, precision, and limits of detection and quantification.

Linearity is a critical parameter in quantitative analysis, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. sigmaaldrich.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. sigmaaldrich.comnih.gov

For the analysis of this compound and other nitrosamines, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen analytical method. sigmaaldrich.comnih.gov A calibration curve is then constructed by plotting the instrument response against the known concentrations of the standards. The linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.00, with a common requirement being NLT 0.99. sigmaaldrich.com

The following tables present examples of linearity and calibration ranges reported in the literature for the analysis of nitrosamines, including N-Nitrosodiethanolamine (NDELA), using various analytical techniques.

| Analyte(s) | Method | Calibration Range | Correlation Coefficient (R²) | Source |

| N-Nitrosodiethanolamine (NDELA) | UPLC-MS/MS | 1–100 ng/mL | > 0.99 | nih.govsigmaaldrich.com |

| N-Nitrosodiethanolamine (NDELA) | LC-MS/MS | 1 ppb to 10 ppb | > 0.995 | longdom.org |

| Nitrosamines | HPLC-MS/MS (APCI) | 0.4–1.1 ng/mL | Not specified | nih.gov |

| Nine Nitrosamines | LC-HRAM MS | 0.1–20 ng/mL | Not specified | thermofisher.com |

| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | 10 pg/mL to 1,000 pg/mL | 0.9994 | youtube.com |

| N-Nitrosamines | LC-MS/MS | 0.33–8.00 ng/mL | ≥ 0.999 | researchgate.net |

The determination of the calibration range is crucial for ensuring that the concentration of the analyte in the samples falls within the linear portion of the calibration curve, allowing for accurate quantification. sigmaaldrich.comnih.gov The range should encompass the expected concentrations of the nitrosamines in the samples being analyzed. nih.gov

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of N-Nitrosodiethanolamine, derivatization is a key step to achieve the low detection limits required for trace-level analysis.

While specific LOD and LOQ values for the diacetate derivative are not extensively documented in readily available literature, data for other derivatives and for the underivatized compound provide context for the sensitivity of available methods. For example, analysis of the trimethylsilyl derivative of NDELA by gas chromatography-mass spectrometry (GC/MS) has achieved a limit of detection of 0.02 ng. nih.gov In contrast, methods for underivatized NDELA using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) have reported an LOD of 10 µg/kg and an LOQ of 20 µg/kg in cosmetic matrices. nih.govsigmaaldrich.comewha.ac.kr Another method using headspace solid-phase microextraction with GC-MS for underivatized NDELA reported an LOD of 1 µg/kg. nih.gov The process of converting NDELA to its diacetate derivative is specifically designed to improve sensitivity in GC-based methods. osha.gov

| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

| GC/MS | Trimethylsilyl derivative | 0.02 ng | Not Specified | nih.gov |

| UPLC-MS/MS | Underivatized NDELA | 10 µg/kg | 20 µg/kg | nih.govsigmaaldrich.comewha.ac.kr |

| Headspace SPME-GC-MS | Underivatized NDELA | 1 µg/kg | Not Specified | nih.gov |

Precision, Accuracy, and Recovery Assessments

Method validation requires rigorous assessment of precision, accuracy, and recovery to ensure the reliability of the quantitative data.

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often evaluated through recovery studies.

Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure.

For methods analyzing NDELA, these parameters are well-characterized. A UPLC-MS/MS method for underivatized NDELA demonstrated intra- and inter-day precision below 11.1% RSD and accuracies ranging from 90.8% to 115.8%. nih.govsigmaaldrich.comewha.ac.kr In a separate study using liquid chromatography with a thermal energy analyzer (LC/TEA), recoveries of NDELA from spiked samples ranged from 92.2% to 105.2%. nih.gov Furthermore, a headspace GC-MS method showed excellent relative recoveries between 95% and 99%, with precision and accuracy values below a 15% threshold. nih.gov While these values pertain to the underivatized or other forms of NDELA, similar performance would be expected from a validated method for the diacetate derivative.

| Analytical Method | Analyte Form | Precision (%RSD) | Accuracy (%) | Recovery (%) | Source(s) |

| UPLC-MS/MS | Underivatized NDELA | < 11.1% | 90.8 - 115.8% | Not Specified | nih.govsigmaaldrich.comewha.ac.kr |

| LC/TEA | Underivatized NDELA | Not Specified | Not Specified | 92.2 - 105.2% | nih.gov |

| Headspace SPME-GC-MS | Underivatized NDELA | < 15% | < 15% | 95 - 99% | nih.gov |

Internal Standard Methodologies for Enhanced Quantitative Precision

To achieve the highest level of precision and accuracy in quantitative analysis, especially when complex sample matrices and multi-step sample preparations are involved, the use of an internal standard is indispensable. The internal standard is a compound with similar physicochemical properties to the analyte, which is added to the sample in a known quantity before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

In the analysis of NDELA, an isotopically labeled analogue is the ideal internal standard. For methods involving the derivatization of NDELA to this compound, the deuterated internal standard, d8-NDELA , is commonly employed. nih.govsigmaaldrich.comewha.ac.kr This is because d8-NDELA behaves almost identically to the native NDELA throughout the extraction, cleanup, and derivatization steps. It will be converted to its corresponding deuterated diacetate derivative alongside the target analyte. By monitoring the ratio of the response of the analyte derivative to the internal standard derivative, variations can be effectively compensated for, leading to significantly improved quantitative precision and accuracy.

Biotransformation and Metabolic Activation Studies in Vitro

Enzymatic Metabolism Pathways

The bioactivation of NDELA is mediated by several enzyme systems, which convert the parent compound into unstable intermediates. iarc.fr The principal routes of metabolism are α-hydroxylation and β-oxidation, each catalyzed by specific enzymes and leading to different sets of products. nih.govmdpi.com

Alpha-Hydroxylation and Beta-Oxidation Routes

The metabolism of NDELA proceeds via two competing pathways: α-hydroxylation and β-oxidation. nih.govnih.gov

α-Hydroxylation: This process occurs on the carbon atom adjacent to the nitroso group. It is considered a crucial activation step, leading to an unstable α-hydroxynitrosamine. nih.gov This intermediate spontaneously decomposes to yield a 2-hydroxyethyldiazonium ion and glycolaldehyde. nih.gov The 2-hydroxyethyldiazonium ion is a reactive electrophile capable of alkylating DNA. nih.govnih.gov Studies using rat liver microsomes have confirmed the formation of glycolaldehyde, detecting it as its 2,4-dinitrophenylhydrazone derivative. nih.gov Isotope-labeling studies have provided strong evidence for this pathway's role in genotoxicity; α-deuteration of NDELA nearly eliminated α-hydroxylation and markedly decreased the formation of O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) DNA adducts. nih.govnih.gov

β-Oxidation: This pathway involves the oxidation of the carbon atom beta to the nitroso group (the terminal carbon of the hydroxyethyl (B10761427) chain). nih.gov This reaction is also mediated by liver enzymes and leads to the formation of N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN). nih.gov EFMN can be further oxidized to N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN). nih.gov Another significant consequence of β-oxidation is the formation of the cyclic hemiacetal, N-nitroso-2-hydroxymorpholine (NHMOR), which is a key metabolite. nih.govnih.gov This β-oxidation pathway is essential for the formation of glyoxal-derived DNA adducts. nih.govmdpi.com Isotope studies support this, showing that β-deuteration of NDELA reduces β-oxidation while enhancing the α-hydroxylation pathway. nih.govnih.gov

The rates of these two pathways are competitive. In rat liver microsomes, β-oxidation to form NHMOR occurs at a rate approximately 1.5 times that of α-hydroxylation. nih.gov

Formation of Reactive Intermediates and Adducts (Mechanistic)

The enzymatic metabolism of NDELA generates highly reactive electrophilic intermediates that are the ultimate agents responsible for its genotoxic effects. These intermediates interact with nucleophilic sites on biomolecules like DNA, forming covalent adducts.

Identification of Key Metabolites

Several key metabolites of NDELA have been identified through in vitro and in vivo studies, confirming the dual oxidative pathways.

| Metabolite | Precursor Pathway | Method of Detection/Identification | Significance |

| Glycolaldehyde | α-Hydroxylation | Determined as its 2,4-dinitrophenylhydrazone (DNP) derivative. nih.gov | Product of α-hydroxynitrosamine decomposition. nih.gov |

| N-nitroso-2-hydroxymorpholine (NHMOR) | β-Oxidation | Identified in microsomal incubations. nih.govnih.gov | A cyclic hemiacetal metabolite that is also genotoxic. nih.govnih.gov |

| N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) | β-Oxidation | Isolated and identified by GC-MS. nih.gov | An α-nitrosamino aldehyde resulting from initial β-oxidation. nih.gov |

| N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN) | β-Oxidation | Isolated and identified by GC-MS. nih.gov | Formed from the further oxidation of EFMN. nih.gov |

| Glyoxal | β-Oxidation (via NHMOR) | Inferred from the formation of glyoxal-DNA adducts. nih.govmdpi.com | A reactive dicarbonyl compound formed from NHMOR, leading to specific DNA adducts. mdpi.com |

Interactions with Biomolecules at a Mechanistic Level

The reactive metabolites of NDELA, primarily the 2-hydroxyethyldiazonium ion and glyoxal, interact with DNA to form characteristic adducts. nih.gov The formation of these adducts is considered a key mechanistic step in the initiation of carcinogenesis.

2-Hydroxyethyldiazonium Ion: Arising from α-hydroxylation, this electrophile alkylates DNA, forming hydroxyethyl adducts. The most significant of these is O⁶-2-hydroxyethyldeoxyguanosine (OHEdG). nih.gov The formation of OHEdG is directly linked to the α-hydroxylation pathway, as demonstrated by isotope-labeling experiments where α-deuteration of NDELA significantly decreased OHEdG levels. nih.gov

Glyoxal: This reactive dicarbonyl compound is formed following β-oxidation and the subsequent breakdown of the cyclic metabolite NHMOR. mdpi.com Glyoxal reacts with deoxyguanosine residues in DNA to form glyoxal-deoxyguanosine (gdG) adducts. nih.govresearchgate.net The formation of gdG adducts provides clear evidence for the toxicological significance of the β-oxidation pathway. nih.gov

The ability of NDELA to produce DNA-damaging species through both α- and β-oxidation pathways classifies it as a "bident carcinogen," meaning fragments from both of its organic chains can be incorporated into DNA. nih.gov This dual mechanism of activation may contribute to its potency as a carcinogen. nih.gov

| Reactive Intermediate | Metabolic Origin | Target Biomolecule | Resulting Adduct |

| 2-hydroxyethyldiazonium ion | α-Hydroxylation | DNA (Guanine) | O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) nih.gov |

| Glyoxal | β-Oxidation (via NHMOR) | DNA (Guanine) | Glyoxal-deoxyguanosine (gdG) nih.govresearchgate.net |

Stability and Shelf Life Considerations in Product Formulations

Influence of Storage Conditions on N-Nitrosodiethanolamine Diacetate Stability

Storage conditions play a pivotal role in maintaining the integrity of products and minimizing the presence of N-Nitrosodiethanolamine. Temperature and light are two of the most significant factors that can affect the stability of this compound.

Elevated temperatures can accelerate the degradation of some chemical compounds, while for others, it can promote their formation. In the case of N-Nitrosodiethanolamine (NDELA), the precursor to the diacetate form, studies have shown that temperature has a significant impact on its formation.

Research on the formation of NDELA from the reaction of diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA) with sodium nitrite (B80452) (SN) under acidic conditions (pH 2) demonstrated a clear temperature-dependent increase in NDELA concentrations. nih.govresearchgate.netepistemonikos.org The following table illustrates the hierarchical effect of various storage conditions on NDELA formation:

Table 1: Influence of Storage Conditions on NDELA Formation from TEA and DEA

| Precursor | Order of Increasing NDELA Formation |

| Triethanolamine (TEA) + Sodium Nitrite (SN) | 10°C < 25°C < Fluorescent Light < Visual Light (4000 lux) < UV Light (2 W/m²) < 40°C < 50°C |

| Diethanolamine (DEA) + Sodium Nitrite (SN) | 10°C < 25°C < Fluorescent Light < 40°C < 50°C < Visual Light (4000 lux) < UV Light (2 W/m²) |

Source: Adapted from studies on NDELA formation under various conditions. nih.govresearchgate.netepistemonikos.org

This data clearly indicates that higher temperatures (40°C and 50°C) significantly promote the formation of NDELA. nih.govresearchgate.netepistemonikos.org While N-Nitrosodiethanolamine itself is reported to be stable at room temperature in neutral and alkaline aqueous solutions when protected from light, it decomposes at approximately 200°C. nih.gov The primary concern in product formulations is the temperature-driven nitrosation of precursor amines. nih.gov

N-Nitrosodiethanolamine is known to be sensitive to light, particularly ultraviolet (UV) light, which can cause its decomposition. nih.govnih.govosha.gov This photolytic degradation is a key factor in its stability. nih.gov However, studies on the formation of NDELA from its precursors have shown that light, especially UV and visual (VIS) light, can significantly increase its concentration in product formulations. nih.govresearchgate.netepistemonikos.org

In a mixture of TEA and sodium nitrite at pH 2, UV light exposure led to higher NDELA concentrations than fluorescent and visual light. nih.govresearchgate.netepistemonikos.org For a mixture of DEA and sodium nitrite under the same conditions, UV and visual light were even more potent in promoting NDELA formation than elevated temperatures of 40°C and 50°C. nih.govresearchgate.netepistemonikos.org This suggests a complex interplay where light can both degrade existing NDELA and promote its formation from precursors. Therefore, protecting products from light is crucial. osha.gov

Dynamics of In-Product Nitrosamine (B1359907) Formation Over Time

The concentration of this compound in a product is not static and can change over the course of its shelf-life. The initial presence of precursors and the storage conditions will dictate the rate of formation of this contaminant.

The potential for nitrosamine formation increases over the shelf-life of a product. The rate of formation is dependent on factors such as pH, temperature, and the presence of light. nih.gov Studies have demonstrated that the formation of NDELA from its precursors is a time-dependent process. nih.gov Therefore, even if a product initially contains acceptably low levels of this compound, these levels can increase over time if the conditions for nitrosation are favorable. This underscores the importance of assessing contaminant levels throughout a product's intended shelf-life.

To mitigate the risk of this compound formation, several preventative strategies can be employed during product formulation and packaging.

Formulation Strategies:

Inhibitors: The addition of certain substances can inhibit the nitrosation process. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) have been shown to be effective inhibitors of NDELA formation. nih.govresearchgate.netepistemonikos.org At concentrations of 100 and 1000 µg/ml, Vitamin E significantly reduced residual NDELA levels under acidic conditions. nih.govresearchgate.netepistemonikos.org These inhibitors work by reacting with nitrosating agents, making them unavailable to react with amines. researchgate.net

pH Control: The rate of nitrosamine formation is highly pH-dependent. nih.gov Maintaining a pH that is not conducive to nitrosation is a key formulation strategy.

Raw Material Purity: Using high-purity raw materials with low levels of precursor amines (like diethanolamine and triethanolamine) and nitrosating agents is fundamental. nih.govcir-safety.org

Packaging Strategies:

Light Protection: Given the light sensitivity of N-Nitrosodiethanolamine and the role of light in its formation, opaque or amber-colored packaging is recommended to protect the product from UV and visible light. nih.govresearchgate.netepistemonikos.org This aligns with recommendations to keep samples protected from light during analysis due to decomposition. osha.gov

Airtight Containers: While not explicitly detailed for this compound in the provided context, airtight packaging can prevent the ingress of atmospheric nitrogen oxides, which can act as nitrosating agents.

The following table summarizes key prevention strategies:

Table 2: Prevention Strategies for this compound Formation

| Strategy Category | Specific Action | Rationale |

| Formulation | Addition of Inhibitors (e.g., Vitamin C, Vitamin E) | Reacts with nitrosating agents, preventing them from forming nitrosamines. nih.govresearchgate.netepistemonikos.org |